Patent-Documented Synthetic Utility: 2,4-Dichloro-6-isopropylpyrimidine as Key Intermediate for HBV Assembly Effectors
2,4-Dichloro-6-isopropylpyrimidine is explicitly designated as a reactive building block for preparing 2,4-diaminopyrimidine compounds with anti-hepatitis B virus (HBV) assembly effector activity. The compound serves as a key intermediate to access the 6-isopropyl substitution pattern in the final pharmacologically active diamino derivatives [1]. In contrast, the patent and synthetic literature for the 6-methyl analog (2,4-dichloro-6-methylpyrimidine, CAS 5424-21-5) documents applications primarily in the synthesis of pyridinyl-substituted pyrimidines via cross-coupling and as a general SNAr substrate, without the same explicit link to HBV capsid assembly modulation . The 6-ethyl analog (2,4-dichloro-6-ethylpyrimidine, CAS 6554-65-0) is documented as an intermediate for agrochemical fungicides and herbicides, positioning it in a distinct application space .
| Evidence Dimension | Patent-documented synthetic application specificity |
|---|---|
| Target Compound Data | Designated intermediate for 2,4-diaminopyrimidine HBV assembly effectors |
| Comparator Or Baseline | 6-methyl analog: general SNAr and cross-coupling applications; 6-ethyl analog: agrochemical fungicide/herbicide intermediates |
| Quantified Difference | Distinct therapeutic area targeting; no overlapping patent citation found for 6-methyl/6-ethyl in HBV assembly context |
| Conditions | US patent application US 2016/0272633 A1 (HEPATITIS B VIRAL ASSEMBLY EFFECTORS) |
Why This Matters
Procurement of 2,4-dichloro-6-isopropylpyrimidine enables access to patented synthetic routes for HBV assembly effectors, whereas methyl or ethyl analogs lack this validated application precedent.
- [1] Hartman GD, et al. HEPATITIS B VIRAL ASSEMBLY EFFECTORS. US Patent Application US 2016/0272633 A1. Published September 22, 2016. View Source
